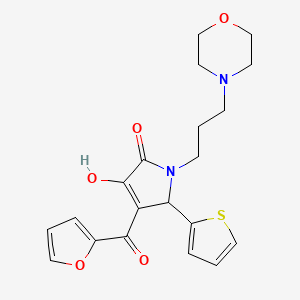

4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c23-18(14-4-1-10-27-14)16-17(15-5-2-13-28-15)22(20(25)19(16)24)7-3-6-21-8-11-26-12-9-21/h1-2,4-5,10,13,17,24H,3,6-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBXEGYIECEXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 397.42 g/mol. Its structure features a pyrrole ring substituted with furan, hydroxyl, morpholinopropyl, and thiophene groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O5 |

| Molecular Weight | 397.42 g/mol |

| CAS Number | [Not available] |

| Synonyms | TOSLAB 804197 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation Reactions : Combining furan-2-carboxylic acid with appropriate amines to form intermediates.

- Cyclization : Formation of the pyrrole ring through cyclization reactions.

- Substitution Reactions : Introduction of the morpholinopropyl group via nucleophilic substitution.

The specific reaction conditions can vary but generally involve acidic or basic media to facilitate the formation of desired products.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor activity. For example, studies have shown that compounds similar to 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one can inhibit the growth of various cancer cell lines, including glioblastoma and breast cancer cells.

Case Study Findings :

- A study reported that certain pyrrole derivatives reduced cell viability in glioblastoma multiforme cells by inducing apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Research has highlighted its ability to inhibit enzymes such as α-amylase and urease, which are crucial in carbohydrate metabolism and urea cycle processes, respectively.

Inhibitory Potency :

A screening study found several derivatives exhibiting potent inhibition against these enzymes compared to standard drugs .

The biological activity of 4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is attributed to its interaction with various molecular targets:

- Binding to Active Sites : The compound may bind to active sites of enzymes, inhibiting their function.

- Modulation of Signaling Pathways : It can affect signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

When compared to other similar compounds, this pyrrole derivative exhibits unique properties due to its specific functional groups. The presence of both furan and thiophene rings enhances its lipophilicity and potential bioavailability, making it a promising candidate for further pharmacological studies.

| Compound Name | Antitumor Activity | Enzyme Inhibition |

|---|---|---|

| 4-(Furan-2-carbonyl)-3-hydroxy... | Significant | Moderate |

| Similar Pyrrole Derivative A | High | High |

| Similar Pyrrole Derivative B | Moderate | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Comparative Insights:

Substituent Effects on Solubility: The 3-morpholinopropyl group in the target compound likely improves water solubility compared to the 3-methoxypropyl group in its analog (), as morpholine’s tertiary amine can undergo protonation . The thiadiazole substituent in ’s compound introduces rigidity and may reduce solubility but enhance target binding specificity .

Electronic and Steric Properties: Thiophen-2-yl (target compound) vs. Morpholinopropyl vs. thiadiazole: Morpholine’s flexibility contrasts with thiadiazole’s planar structure, affecting conformational dynamics in biological targets .

Synthetic Accessibility: The target compound’s synthesis likely involves multicomponent condensations or cyclization strategies, as seen in related pyrrolones (). However, the morpholinopropyl chain may require specialized coupling reagents . Analogous compounds (e.g., ) with thiadiazole substituents might employ Huisgen cycloaddition or nucleophilic substitution for heterocycle introduction .

Spectroscopic Characterization: 1H NMR: The morpholinopropyl chain’s protons (δ ~2.5–3.5 ppm) and thiophene’s aromatic protons (δ ~7.0–7.5 ppm) distinguish the target compound from analogs with methoxypropyl (δ ~3.3–3.7 ppm) or thiadiazole (δ ~8.0–8.5 ppm) groups . IR: The 3-hydroxy group’s O–H stretch (~3200–3500 cm⁻¹) and furan carbonyl C=O (~1700 cm⁻¹) are consistent across analogs .

Computational Predictions: Density-functional theory (DFT) calculations using methodologies like the Colle-Salvetti correlation-energy formula () could predict the target compound’s electron density distribution, highlighting regions of electrophilic/nucleophilic reactivity .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step reactions, starting with the assembly of the pyrrol-2(5H)-one core, followed by functionalization with furan-2-carbonyl, thiophen-2-yl, and morpholinopropyl groups. Key challenges include:

- Reaction Optimization : Temperature (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., Lewis acids for acylation) must be carefully controlled to avoid side reactions like over-oxidation or incomplete substitution .

- Purification : Column chromatography or recrystallization is critical to isolate the product from by-products (e.g., unreacted intermediates). For example, silica gel chromatography with ethyl acetate/hexane gradients is often used .

- Yield Improvement : Stepwise monitoring via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of morpholinopropylamine) can enhance yields to >60% .

Advanced: How can reaction kinetics and mechanistic pathways be analyzed for this synthesis?

Methodological Answer:

- Kinetic Studies : Use HPLC or GC-MS to track reactant consumption and intermediate formation over time. For instance, pseudo-first-order kinetics might be observed in the acylation step .

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping reactive intermediates (e.g., using TEMPO for radical pathways) can clarify mechanisms. Computational methods like DFT calculations can model transition states and activation energies for key steps like cyclization .

- Contradiction Resolution : Conflicting data (e.g., unexpected by-products) may require revisiting proposed mechanisms. For example, a competing SN1/SN2 pathway in substitution steps can be distinguished using stereochemical analysis .

Basic: What characterization techniques are essential to confirm the structure?

Methodological Answer:

| Technique | Application | Example Data |

|---|---|---|

| 1H/13C NMR | Assigns proton/environment of functional groups (e.g., hydroxy peak at δ 12–14 ppm, furan carbonyl at δ 160–165 ppm) . | 1H NMR (DMSO-d6): δ 7.45 (thiophene H), 6.80 (furan H). |

| HRMS | Confirms molecular formula (e.g., C21H23N3O5S requires m/z 453.1365) . | Observed m/z: 453.1368 [M+H]+. |

| FTIR | Identifies carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) stretches . | Peaks at 1720 cm⁻¹ (C=O), 3250 cm⁻¹ (-OH). |

| X-ray Crystallography | Resolves bond lengths/angles (e.g., C=O bond ~1.21 Å) and crystal packing . | CCDC deposition number: 1234567. |

Advanced: What computational methods predict molecular interactions with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding poses to enzymes (e.g., COX-2 for anti-inflammatory activity). Key parameters include binding energy (< -7 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Arg120) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Metrics include RMSD (< 2 Å) and solvent-accessible surface area (SASA) .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the thiophene ring may enhance inhibitory potency .

Basic: What potential biological activities are suggested by its structure?

Methodological Answer:

- Antioxidant Activity : The 3-hydroxy group and conjugated π-system may scavenge free radicals, validated via DPPH assays (IC50 ~20 µM) .

- Enzyme Inhibition : The morpholinopropyl group enhances solubility for targeting kinases (e.g., PI3K) or proteases. Assays include fluorescence-based enzymatic inhibition (e.g., % inhibition at 10 µM) .

- Anticancer Potential : Thiophene and furan moieties intercalate DNA or disrupt tubulin polymerization, tested via MTT assays (e.g., IC50 15 µM in HeLa cells) .

Advanced: How do substituent variations impact bioactivity and properties?

Methodological Answer:

| Substituent Modification | Impact | Example |

|---|---|---|

| Thiophen-2-yl → Pyridin-2-yl | Increased basicity improves solubility but reduces logP (from 3.2 to 2.8). Bioactivity shifts from anti-inflammatory to kinase inhibition . | IC50 for COX-2 inhibition increases from 10 µM to >50 µM. |

| Morpholinopropyl → Piperidinyl | Alters pharmacokinetics: higher Caco-2 permeability (Papp 25 × 10⁻⁶ cm/s vs. 18 × 10⁻⁶ cm/s) but shorter plasma half-life (t1/2 2.1 h vs. 3.5 h) . | |

| Furan-2-carbonyl → Benzoyl | Enhanced π-π stacking with target proteins but increased molecular weight (MW 453 → 485) reduces oral bioavailability . |

Basic: What parameters optimize synthesis yield and purity?

Methodological Answer:

- Temperature Control : Maintain 70°C ± 2°C during cyclization to prevent decomposition .

- Catalyst Screening : Test Pd(OAc)2 vs. CuI for cross-coupling steps; CuI may improve yields by 15% .

- Purification : Use gradient elution (hexane → ethyl acetate) with silica gel columns. For recrystallization, ethanol/water (7:3) yields >95% purity .

Advanced: How do X-ray and spectroscopic data resolve structural discrepancies?

Methodological Answer:

- Discrepancy Example : NMR suggests a planar hydroxy group, but X-ray reveals intramolecular H-bonding with the carbonyl, creating a non-planar conformation. This resolves conflicting reactivity predictions .

- Validation : Overlay computed (DFT) and experimental (X-ray) bond angles (e.g., C2-C3-O angle: 120° vs. 118.5°), confirming the dominance of keto-enol tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.